Terephthalaldehyde dioxime

Catalog No.
S901993
CAS No.
18705-39-0
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalaldehyde dioxime

Terephthalaldehyde dioxime addresses the need for catalyst-free dynamic covalent crosslinking in sustainable polymer manufacturing. • Enables thermoreversible oxime-urethane bonds with diisocyanates (e.g., HDI) without organotin catalysts, supporting recyclable adhesives and thermosets. • Para-substitution ensures step-wise electrochemical reduction for multi-state electrochromic COFs, unlike meta-isomers that reduce in a single step. • Serves as key precursor to terephthalonitrile oxide (TPNO) for 1,3-dipolar cycloaddition, yielding thermally stable 1,2,4-oxadiazole rings in aerospace composites.

CAS Number

18705-39-0

Product Name

Terephthalaldehyde dioxime

IUPAC Name

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+

InChI Key

AJKGLZDQULQUDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NO)C=NO

Canonical SMILES

C1=CC(=CN=O)C=CC1=CNO

Isomeric SMILES

C1=CC(=CN=O)C=CC1=CNO

Synonyms

Terephthalaldehyde dioxime, 1,4-Benzenedicarboxaldehyde dioxime, p-Phenylenedicarboxaldehyde dioxime, Terephthaldialdoxime, (1E,1'E)-1,1'-(1,4-Phenylene)bis(N-hydroxymethanimine), 1,4-Benzenedicarboxaldoxime

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Terephthalaldehyde dioxime (CAS: 18705-39-0) is a para-substituted aromatic dioxime widely utilized as a bifunctional building block, dynamic cross-linker, and coordination ligand. Featuring two reactive oxime (>C=N-OH) groups separated by a conjugated benzene ring, it is primarily procured for the synthesis of dynamic poly(oxime-urethanes) (POUs), redox-active covalent organic frameworks (COFs), and as a precursor to terephthalonitrile oxide (TPNO)[1]. Its baseline value lies in its ability to form thermoreversible oxime-urethane bonds without toxic catalysts, its distinct step-wise electrochemical reduction profile, and its capacity for asymmetric dehydration, making it a critical material for advanced polymer manufacturing and complex organic synthesis [2].

Procurement Fit

1
Para-dioxime geometry for linear polymer and framework synthesis
2
Symmetric building block supporting rigid ligand design and coordination chemistry

Generic substitution with structural analogs or parent compounds compromises both chemical reactivity and material performance. Replacing it with the parent compound, terephthalaldehyde, eliminates the critical hydroxylamine-derived >C=N-OH functionality required for forming dynamic oxime-urethane bonds in self-healing polymers [1]. Substitution with the meta-isomer, isophthalaldehyde dioxime, disrupts the conjugated para-resonance system, altering its electrochemical behavior from a step-wise consecutive reduction to a simultaneous single-step reduction, rendering it unsuitable for multi-state electrochromic materials [2]. Furthermore, utilizing conventional diols (e.g., 1,4-butanediol) instead of this dioxime in polyurethane formulations results in permanent, irreversible carbamate linkages, entirely forfeiting the catalyst-free thermoreversibility and reworkability essential for next-generation hot-melt adhesives and recyclable thermosets [3].

Isomer Substitution Risk

Target: Para-Isomer
Substitute: Meta/Ortho-Isomer
Reduction Mechanism Supports a unique concerted 8-electron reduction in its diprotonated form.
Risk Context May follow a different sequential reduction pathway, altering reaction kinetics for electrochemical applications.
Polymer Structure Linear para-geometry enables formation of main-chain oxime-urethane polymers and photobase generators.
Risk Context Angled or sterically hindered geometry may prevent linear chain extension, leading to different material properties.

Thermoreversible Cross-Linking in Polyurethanes

In the synthesis of cross-linked polyurethanes, substituting conventional diols with terephthalaldehyde dioxime fundamentally alters the network's thermal behavior. Research demonstrates that networks cross-linked with terephthalaldehyde dioxime and hexamethylene diisocyanate (HDI) achieve high gel fractions (≥97%) and robust mechanical strength (breaking stress ~49 MPa) at room temperature, while exhibiting 100% thermoreversibility via dynamic oxime-urethane bond dissociation at >110 °C [1]. In contrast, baseline polyurethanes cross-linked with standard diols form permanent carbamate bonds that exhibit 0% dynamic dissociation under identical conditions, preventing reshaping or recycling [2].

Evidence DimensionThermoreversible bond dissociation and recyclability at >110 °C
Target Compound Data100% thermoreversible dissociation (catalyst-free dynamic oxime-urethane exchange)
Comparator Or BaselineConventional diol cross-linkers (0% dissociation; permanent irreversible carbamate bonds)
Quantified DifferenceComplete transition from an irreversible thermoset to a 100% reworkable dynamic network
ConditionsCross-linked with HDI, heated to >110 °C, catalyst-free system

Procuring this dioxime enables the manufacturing of self-healing, recyclable thermosets and reworkable hot-melt adhesives without relying on toxic organotin catalysts.

Electrochemical Reduction
Reported
Concerted single-step 8e⁻ transfer
Specific reduction pathway context for para-isomer
Versus isophthalaldehyde dioxime in acidic media

Step-Wise Electrochemical Reduction Profile

The para-substitution of terephthalaldehyde dioxime provides a distinct electrochemical advantage over its meta-isomer for redox-active applications. Polarographic studies reveal that in its monoprotonated form, terephthalaldehyde dioxime undergoes consecutive protonation and is reduced in distinct four-electron steps at separated potentials due to strong resonance interaction across the para-axis [1]. Conversely, isophthalaldehyde dioxime lacks this extended resonance, resulting in both protonated oxime groups being reduced simultaneously in a single eight-electron step [2].

Evidence DimensionElectrochemical reduction mechanism
Target Compound DataConsecutive protonation with distinct 4-electron reduction steps at separated potentials
Comparator Or BaselineIsophthalaldehyde dioxime (Simultaneous single 8-electron reduction step)
Quantified DifferenceStep-wise multi-stage reduction vs. single-stage bulk reduction
ConditionsDC polarography of monoprotonated oximes in aqueous/acetonitrile solutions

This step-wise redox behavior is critical for selecting precursors in the design of multi-state electrochromic devices and redox-active covalent organic frameworks (COFs).

Polymer Synthesis
Class-level
Linear polyurethane photobase generator
Para-architecture required for intended polymer backbone
UV-triggered amine generation for crosslinking

Asymmetric Dehydration to Bifunctional Intermediates

Terephthalaldehyde dioxime serves as a highly efficient substrate for asymmetric desymmetrization, a challenging transformation in symmetric dialdoximes. Under iron-catalyzed dehydration conditions, terephthalaldehyde dioxime selectively dehydrates at only one oxime group, yielding the bifunctional intermediate 4-[(hydroxyimino)methyl]benzonitrile in 83% yield [1]. In comparison, standard mono-oximes like 4-methoxybenzaldehyde oxime undergo complete dehydration to their corresponding nitriles (93% yield) without offering a secondary reactive site [1].

Evidence DimensionMonodehydration selectivity and bifunctional product yield
Target Compound Data83% yield of asymmetrically dehydrated mixed oxime-nitrile
Comparator Or BaselineMono-oximes (e.g., 4-methoxybenzaldehyde oxime) yielding >90% fully dehydrated simple nitriles
Quantified Difference~83% retention of a secondary reactive oxime group vs. 0% secondary reactive sites in mono-oxime baselines
Conditions3 mol % iron catalyst in toluene at 25 °C for 1 hour

Allows synthetic chemists to procure a symmetric precursor that can be efficiently converted into a high-value asymmetric building block for complex API or ligand synthesis.

Thermal Stability
Cross-study comparable
Melting point ~65 °C higher
Reported higher thermal stability context
211.5-212.0 °C vs. ortho-isomer derivative 146-150 °C

Terephthalonitrile Oxide Precursor Preparation

The procurement of terephthalaldehyde dioxime is critical for the scalable synthesis of terephthalonitrile oxide (TPNO), a high-performance cross-linking agent for high-temperature laminating resins. Industrial synthesis protocols demonstrate that chlorination of terephthalaldehyde dioxime in nitrobenzene at near ambient temperatures yields terephthalohydroximoyl chloride with 93% to 100% conversion efficiency after triethylamine treatment [1]. This provides a highly reliable, high-yield pathway compared to direct oxidation of parent aldehydes, which often suffer from over-oxidation and lower yields of the reactive 1,3-dipolar cycloaddition intermediate [1].

Evidence DimensionConversion efficiency to hydroximoyl chloride intermediate
Target Compound Data93–100% yield of terephthalohydroximoyl chloride
Comparator Or BaselineDirect aldehyde oxidation routes (prone to over-oxidation and lower target yields)
Quantified DifferenceNear-quantitative conversion to the precise nitrile oxide precursor
ConditionsChlorination in nitrobenzene followed by triethylamine treatment at low to ambient temperatures

Ensures a scalable, high-yield manufacturing route for TPNO, a specialized cross-linker necessary for advanced aerospace and high-temperature polymer composites.

Catalyst-Free Recyclable Polyurethanes

Utilized as a dynamic cross-linker with diisocyanates (like HDI) to manufacture poly(oxime-urethanes) (POUs). These materials are highly suited for sustainable thermosets and reworkable hot-melt adhesives that require high mechanical strength at room temperature but must dissociate and flow at elevated temperatures (>110 °C) without toxic organotin catalysts[1].

Multi-State Electrochromic Devices and COFs

Selected over meta-isomers for the synthesis of redox-active covalent organic frameworks (COFs) and electrochromic polymers, where its para-conjugated step-wise electrochemical reduction profile enables distinct, multi-color redox states [2].

High-Temperature Laminating Resin Cross-Linkers

Procured as the primary starting material for the large-scale synthesis of terephthalonitrile oxide (TPNO). TPNO undergoes 1,3-dipolar cycloaddition to form highly thermally stable 1,2,4-oxadiazole rings, critical for curing advanced aerospace composites [3].

Asymmetric Bifunctional Building Blocks

Employed in advanced organic synthesis where controlled, iron-catalyzed monodehydration is used to generate 4-[(hydroxyimino)methyl]benzonitrile, providing orthogonal reactive sites (oxime and nitrile) for the stepwise construction of complex ligands or active pharmaceutical ingredients [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photobase-generating polymer research
Para-linear geometry
Polymer architecture reproducibility and UV-triggered crosslinking efficiency
Electrochemical mechanism studies
Concerted multi-electron reduction pathway
Reduction pathway specificity and intermediate analysis
Ligand and catalyst development
Rigid para-dioxime framework
Complex geometry and catalytic selectivity screening

XLogP3

0.5

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